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The reversible acetylation of histone and non-histone proteins is a critical regulatory

mechanism in gene expression, and its dysregulation is implicated in numerous diseases,

including cancer and inflammatory disorders. Histone acetyltransferases (HATs), the enzymes

responsible for adding acetyl groups, have emerged as promising therapeutic targets. C646, a

selective inhibitor of the closely related HATs p300 and CREB-binding protein (CBP), has

become a widely used chemical probe to investigate the biological roles of these coactivators

and to explore their therapeutic potential. This guide provides an objective comparison of C646
with other epigenetic modifiers, supported by experimental data, to aid researchers in selecting

the appropriate tools for their studies.

C646: A Competitive Inhibitor of p300/CBP
C646 is a pyrazolone-containing small molecule that acts as a competitive inhibitor of the HAT

activity of p300 and CBP, with a reported Ki value of 400 nM for p300.[1] It competes with the

acetyl-CoA substrate for binding to the enzyme's active site.[2] The selectivity of C646 for

p300/CBP over other HATs is a key feature that has contributed to its widespread use in

research.
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The efficacy and selectivity of C646 can be best understood by comparing it with other

compounds targeting p300/CBP and other classes of epigenetic modifiers.

Head-to-Head with Other p300/CBP HAT Inhibitors
A-485 has emerged as a significantly more potent and selective catalytic inhibitor of p300/CBP

compared to C646.[3] In biochemical assays, A-485 demonstrated IC50 values in the low

nanomolar range for both p300 and CBP, making it over 1000-fold more potent than C646 in

some assay conditions.[1][3] In cellular assays, A-485 also showed a much more potent

reduction of H3K27 acetylation.[4]

Inhibitor Target(s) IC50 (p300) IC50 (CBP)
Mechanism
of Action

Key
Features

C646 p300/CBP
~0.4 µM (Ki)

[1][5]

Sub-

micromolar[6]

Competitive

with Acetyl-

CoA

Widely used

tool

compound;

some reports

of off-target

effects on

HDACs.[6]

A-485 p300/CBP 9.8 nM[3] 2.6 nM[3]

Competitive

with Acetyl-

CoA

Highly potent

and selective;

good in vivo

activity.[3]

ICG-001

p300/β-

catenin

interaction,

CBP/β-

catenin

interaction

N/A (not a

catalytic

inhibitor)

N/A (not a

catalytic

inhibitor)

Disrupts

protein-

protein

interaction

Targets the

scaffolding

function of

p300/CBP,

not the HAT

domain.[2]

Selectivity Profile of C646
C646 exhibits selectivity for p300/CBP over other HAT families, such as GNAT (e.g., PCAF,

GCN5) and MYST.[7][8] However, some studies have reported that C646 can inhibit histone
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deacetylases (HDACs) at low micromolar concentrations, which can lead to a paradoxical

increase in histone acetylation in some cellular contexts.[6] This highlights the importance of

careful dose-response studies and orthogonal approaches to validate findings obtained with

C646.

Enzyme Family Specific Enzyme C646 Activity

HATs (p300/CBP family) p300, CBP Potent Inhibition

HATs (GNAT family) PCAF, GCN5
No significant inhibition at 50

µM[7]

HATs (MYST family) MYST3
No significant inhibition at 50

µM[7]

HDACs Class I/II

Inhibition at low micromolar

concentrations reported in

some studies[6]

Experimental Protocols
Accurate assessment of HAT inhibitor potency and selectivity relies on robust experimental

methodologies. Below are summaries of key assays used in the characterization of C646 and

its counterparts.

Histone Acetyltransferase (HAT) Activity Assay
(Radioactive Method)
This biochemical assay directly measures the enzymatic activity of p300/CBP.

Reaction Setup: A reaction mixture is prepared containing the HAT enzyme (e.g.,

recombinant p300 HAT domain), a histone peptide substrate (e.g., a 15-mer of the N-

terminal tail of histone H4), and [14C]-labeled acetyl-CoA in a suitable buffer (e.g., 50 mM

HEPES, pH 7.9, 5 mM DTT, 50 µg/ml BSA).[9]

Inhibitor Addition: The test compound (e.g., C646) is added at various concentrations.
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Incubation: The reaction is incubated to allow for the enzymatic transfer of the radiolabeled

acetyl group to the histone substrate.

Detection: The reaction is stopped, and the amount of radioactivity incorporated into the

histone peptide is quantified, typically by scintillation counting after capturing the peptide on

a filter.

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the

inhibitor concentration.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) HAT Assay
This is a non-radioactive, high-throughput alternative for measuring HAT activity.

Assay Principle: This assay uses a biotinylated histone peptide and an antibody that

specifically recognizes the acetylated form of the peptide. The antibody is labeled with a

europium cryptate donor fluorophore, and streptavidin is conjugated to an acceptor

fluorophore. When the peptide is acetylated, the antibody binds, bringing the donor and

acceptor fluorophores in close proximity and generating a FRET signal.

Reaction: The HAT enzyme, histone peptide, acetyl-CoA, and inhibitor are incubated

together.

Detection: The detection reagents (antibody and streptavidin-acceptor) are added, and the

TR-FRET signal is measured.

Data Analysis: A decrease in the FRET signal corresponds to the inhibition of HAT activity,

from which IC50 values can be determined.[3]

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the engagement of a drug with its target protein within

a cellular context.

Principle: The binding of a ligand (e.g., C646) to its target protein (e.g., p300) can increase

the thermal stability of the protein.
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Procedure:

Cells are treated with the compound of interest or a vehicle control.

The cells are then heated to a range of temperatures.

After heating, the cells are lysed, and the soluble fraction is separated from the

aggregated, denatured proteins by centrifugation.

The amount of the target protein remaining in the soluble fraction at each temperature is

quantified, typically by Western blotting or mass spectrometry.

Result: A shift in the melting curve of the target protein to a higher temperature in the

presence of the compound indicates target engagement.[3]

Visualizing the Impact of C646
C646 and the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival, and its activity is

modulated by p300/CBP-mediated acetylation of the p65 subunit.[5] C646, by inhibiting

p300/CBP, can attenuate NF-κB-dependent gene transcription.
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NF-κB Signaling Pathway and C646 Inhibition
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Caption: C646 inhibits p300/CBP, preventing NF-κB acetylation and subsequent gene

expression.

Experimental Workflow: Assessing C646's Effect on
Histone Acetylation
A typical workflow to investigate the cellular impact of C646 on histone acetylation involves a

series of established molecular biology techniques.
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Workflow for Analyzing C646 Effect on Histone Acetylation
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Caption: A standard workflow to measure changes in histone acetylation following C646
treatment.

Conclusion
C646 remains a valuable tool for probing the functions of p300/CBP in various biological

processes. However, researchers should be aware of its limitations, including its moderate

potency compared to newer inhibitors like A-485 and potential off-target effects on HDACs. The

choice of an epigenetic modifier should be guided by the specific research question, the

required potency and selectivity, and the experimental system. For studies requiring highly

potent and selective inhibition of p300/CBP catalytic activity, A-485 may be a more suitable
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choice. For investigating the scaffolding functions of p300/CBP, inhibitors of protein-protein

interactions like ICG-001 offer a distinct mechanistic approach. As the field of epigenetics

continues to evolve, the development and characterization of novel, highly specific chemical

probes will be crucial for dissecting the complex roles of epigenetic regulators in health and

disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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